molecular formula C21H21N5OS B1191498 3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine

3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine

Cat. No.: B1191498
M. Wt: 391.5g/mol
InChI Key: HPHHKQCNHPIJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine is a complex organic compound with a molecular formula of C21H21N5OS. This compound is notable for its unique structure, which includes a purine base substituted with a benzyl group and a sulfanyl-ethyl linkage to a methylphenoxy group .

Preparation Methods

The synthesis of 3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine base, followed by the introduction of the benzyl group and the sulfanyl-ethyl linkage. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

When compared to similar compounds, 3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine stands out due to its specific substitutions and functional groups. Similar compounds might include:

    8-benzyl-3H-purin-6-ylamine: Lacks the sulfanyl-ethyl and methylphenoxy groups.

    3-benzyl-8-{[2-(phenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine: Lacks the methyl group on the phenoxy ring.

    8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine: Lacks the benzyl group.

These differences can significantly impact the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5g/mol

IUPAC Name

3-benzyl-8-[2-(3-methylphenoxy)ethylsulfanyl]-7H-purin-6-imine

InChI

InChI=1S/C21H21N5OS/c1-15-6-5-9-17(12-15)27-10-11-28-21-24-18-19(22)23-14-26(20(18)25-21)13-16-7-3-2-4-8-16/h2-9,12,14,22H,10-11,13H2,1H3,(H,24,25)

InChI Key

HPHHKQCNHPIJSE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=C(N2)C(=N)N=CN3CC4=CC=CC=C4

Origin of Product

United States

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